Methyl 6-chlorospiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate is an organic compound with the molecular formula C9H13ClO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chlorospiro[3.3]heptane-2-carboxylate typically involves the reaction of 6-chlorospiro[3.3]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form different derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-chlorospiro[3.3]heptane-2-methanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives
Scientific Research Applications
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6-chlorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromospiro[3.3]heptane-2-carboxylate
- Methyl 6-fluorospiro[3.3]heptane-2-carboxylate
- Methyl 6-iodospiro[3.3]heptane-2-carboxylate
Uniqueness
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-chlorospiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUOZKJQXRPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.